molecular formula C10H16O2 B8816347 3,7-Dimethylocta-2,6-dienoate

3,7-Dimethylocta-2,6-dienoate

Cat. No. B8816347
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-2,6-octadienoic acid is a natural product found in Monocyclanthus vignei and Cymbopogon citratus with data available.

properties

Product Name

3,7-Dimethylocta-2,6-dienoate

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienoic acid

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)

InChI Key

ZHYZQXUYZJNEHD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C

boiling_point

250.00 °C. @ 760.00 mm Hg

melting_point

21.00 °C. @ 760.00 mm Hg

physical_description

Liquid

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 8, with the exception of using a substrate/catalyst ratio of 15, the hydrogenation of 3,7-dimethylocta-2,6-dienoic acid (E/Z≃7) was carried out at -23° C. under 130 psig of H2. The reaction was stopped after one week and there was obtained 1.41g. (94% yield) of a mixture of 65% 3,7-dimethyloct-6-enoic acid and 35% 3,7-dimethylocta-2,6-dienoic acid. The rotation of this mixture was [α]D25 +4.59° (c. 5.04, CHCl3) and of the methyl ester was [α]D25 +3.05° (c. 5.08, CHCl3). The nmr of the ester showed a 6:1 ratio of R to S enantiomers in the 3,7-dimethyloct-6-enoic acid. The optical purity calculated from the rotation of the acid is 69%, and the enantiomeric excess determined from the nmr of the ester is 71%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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